G7-18Nate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

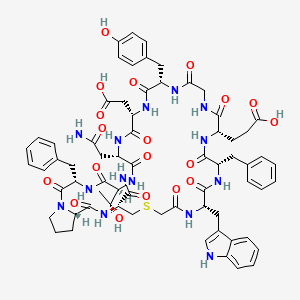

G7-18Nate is a peptide inhibitor specifically designed to target the growth factor receptor-bound protein 7 (Grb7). Grb7 is an adaptor protein involved in the progression of various cancers, including breast and pancreatic cancers. The compound this compound binds to the SH2 domain of Grb7, inhibiting its interaction with phosphorylated tyrosine kinases and thereby disrupting proliferative and migratory signaling pathways .

Preparation Methods

G7-18Nate is synthesized using solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethoxycarbonyl) chemistry. The synthesis involves the sequential addition of amino acids to a resin-bound peptide chain. After the peptide chain is assembled, it undergoes cyclization to form the cyclic structure of this compound. The final product is then purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry .

Chemical Reactions Analysis

G7-18Nate primarily undergoes binding interactions rather than traditional chemical reactions like oxidation or reduction. It specifically binds to the SH2 domain of Grb7 through hydrogen bonds and hydrophobic interactions. The binding affinity is influenced by the presence of specific amino acids in the peptide sequence, such as arginine and leucine .

Scientific Research Applications

G7-18Nate has significant applications in scientific research, particularly in cancer biology. It has been shown to inhibit cell proliferation, motility, and invasion in various cancer cell lines. The compound is used to study the role of Grb7 in cancer progression and to develop potential therapeutic strategies targeting Grb7. Additionally, this compound is employed in structural biology studies to understand the binding interactions between peptides and SH2 domains .

Mechanism of Action

The mechanism of action of G7-18Nate involves its binding to the SH2 domain of Grb7. By occupying the phosphotyrosine binding site, this compound prevents Grb7 from interacting with its natural ligands, thereby inhibiting downstream signaling pathways that promote cell proliferation and migration. This disruption of signaling pathways leads to reduced cancer cell growth and invasiveness .

Comparison with Similar Compounds

G7-18Nate is unique among peptide inhibitors due to its high specificity for the Grb7 SH2 domain. Similar compounds include other SH2 domain-targeting peptides, such as G7-B7M2-Pen and various bicyclic peptides. this compound remains the most effective peptide inhibitor of Grb7 developed to date, with superior binding affinity and bioactivity .

Properties

Molecular Formula |

C67H80N14O19S |

|---|---|

Molecular Weight |

1417.5 g/mol |

IUPAC Name |

3-[(3S,6S,9S,12S,15S,21S,24S,27S,33R,36S)-9-(2-amino-2-oxoethyl)-3,24-dibenzyl-33-carbamoyl-12-(carboxymethyl)-6-[(1R)-1-hydroxyethyl]-15-[(4-hydroxyphenyl)methyl]-27-(1H-indol-3-ylmethyl)-2,5,8,11,14,17,20,23,26,29,35-undecaoxo-31-thia-1,4,7,10,13,16,19,22,25,28,34-undecazabicyclo[34.3.0]nonatriacontan-21-yl]propanoic acid |

InChI |

InChI=1S/C67H80N14O19S/c1-35(82)57-66(99)78-49(27-37-13-6-3-7-14-37)67(100)81-24-10-17-51(81)65(98)79-50(58(69)91)33-101-34-54(86)73-46(28-39-31-70-42-16-9-8-15-41(39)42)62(95)75-45(25-36-11-4-2-5-12-36)61(94)74-43(22-23-55(87)88)59(92)71-32-53(85)72-44(26-38-18-20-40(83)21-19-38)60(93)77-48(30-56(89)90)63(96)76-47(29-52(68)84)64(97)80-57/h2-9,11-16,18-21,31,35,43-51,57,70,82-83H,10,17,22-30,32-34H2,1H3,(H2,68,84)(H2,69,91)(H,71,92)(H,72,85)(H,73,86)(H,74,94)(H,75,95)(H,76,96)(H,77,93)(H,78,99)(H,79,98)(H,80,97)(H,87,88)(H,89,90)/t35-,43+,44+,45+,46+,47+,48+,49+,50+,51+,57+/m1/s1 |

InChI Key |

LLCKWEISJGAWKL-NOLDGVLCSA-N |

Isomeric SMILES |

C[C@H]([C@H]1C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N[C@@H](CSCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC(=O)N)CC(=O)O)CC3=CC=C(C=C3)O)CCC(=O)O)CC4=CC=CC=C4)CC5=CNC6=CC=CC=C65)C(=O)N)CC7=CC=CC=C7)O |

Canonical SMILES |

CC(C1C(=O)NC(C(=O)N2CCCC2C(=O)NC(CSCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC(=O)N)CC(=O)O)CC3=CC=C(C=C3)O)CCC(=O)O)CC4=CC=CC=C4)CC5=CNC6=CC=CC=C65)C(=O)N)CC7=CC=CC=C7)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.